molecular formula C7H5Cl2FO2S B13626190 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B13626190
M. Wt: 243.08 g/mol
InChI Key: WQKIQHXRAOTANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually include:

    Temperature: The reaction is conducted at low temperatures, often between 0°C and 10°C, to control the exothermic nature of the reaction.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalyst: A Lewis acid catalyst, such as aluminum chloride, may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, hydrazines, and alcohols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl hydrazide derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Attack: Nucleophiles attack the sulfur atom of the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonyl hydrazide derivatives.

    Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the sulfonyl chloride group.

Comparison with Similar Compounds

4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:

    4-Fluoro-2-methylbenzenesulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride: Similar structure but with different positional isomers, leading to variations in chemical behavior.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H5Cl2FO2S

Molecular Weight

243.08 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3

InChI Key

WQKIQHXRAOTANN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.